molecular formula C23H18ClN3O3 B6546481 2-(4-chlorophenoxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide CAS No. 903263-93-4

2-(4-chlorophenoxy)-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide

Cat. No.: B6546481
CAS No.: 903263-93-4
M. Wt: 419.9 g/mol
InChI Key: YZKKJINOEMOCMK-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenoxy group attached to an acetamide backbone, which is further linked to a phenyl ring substituted with a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl moiety. The quinazolinone core is a bicyclic structure known for its bioactivity, particularly in anticancer and antimicrobial contexts .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-15-25-21-5-3-2-4-20(21)23(29)27(15)18-10-8-17(9-11-18)26-22(28)14-30-19-12-6-16(24)7-13-19/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKKJINOEMOCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorophenoxy acetic acid derivative and the quinazolinone core. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification processes to achieve high yields and purity. The use of continuous flow chemistry and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of specific functional groups to simpler forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition, receptor binding, or as a tool in molecular biology experiments.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. It may serve as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry

In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, or other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

Quinazolinone Core Modifications
  • 2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2-yl]Sulfanyl}-N-(4-Sulfamoylphenyl)Acetamide (CAS 477329-16-1) Key Differences: Replaces the 4-chlorophenoxy group with a sulfamoylphenyl substituent and introduces a sulfur bridge (thioether) at the quinazolinone 2-position. Implications: The sulfamoyl group (SO₂NH₂) enhances hydrogen-bonding capacity and aqueous solubility compared to the chlorophenoxy group, which may improve pharmacokinetics .
Substituent Variations on the Phenyl Ring
  • 2-(4-Ethoxyphenyl)-N-[2-Methyl-4-(2-Methyl-4-Oxo-3,4-Dihydroquinazolin-3-yl)Phenyl]Acetamide (ChemDiv ID G856-9630) Key Differences: Substitutes the 4-chlorophenoxy group with a 4-ethoxyphenyl group.
Thioacetamide vs. Phenoxyacetamide Linkers
  • N-(4-Sulfamoylphenyl)-2-((4-Oxo-3-Phenyl-3,4-Dihydroquinazolin-2-yl)Thio)Acetamide () Key Differences: Uses a thioacetamide linker (-S-CH₂-C=O) instead of phenoxyacetamide. Implications: The sulfur atom may confer redox activity or alter metabolic stability compared to the oxygen-based linker in the target compound .
Table 1: Comparative Data
Compound Name Molecular Weight Key Substituents LogP* Reported Activity
Target Compound 433.87 4-Cl-phenoxy, 2-Me-quinazolinone ~3.5 Anticancer (hypothetical)
CAS 477329-16-1 () 501.0 Sulfamoylphenyl, thioether ~2.8 Antimicrobial, enzyme inhibition
ChemDiv G856-9630 () 427.50 4-Ethoxyphenyl ~4.0 Kinase inhibition screening
N-(2,4,6-Trimethylphenyl) Analog () 464.0 Trimethylphenyl, thioether ~5.2 Not reported

*LogP estimated via fragment-based methods.

Key Observations :
  • Sulfamoyl groups lower LogP, enhancing solubility .
  • Hydrogen Bonding: Sulfamoyl and quinazolinone carbonyl groups enable strong hydrogen bonds, critical for target recognition (e.g., enzyme active sites) .

Crystallographic and Stability Considerations

  • Hydrogen-Bonding Patterns: The target compound’s phenoxy oxygen and quinazolinone carbonyl may form dimeric structures via N–H⋯O interactions, as seen in ’s acetamide derivatives .

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